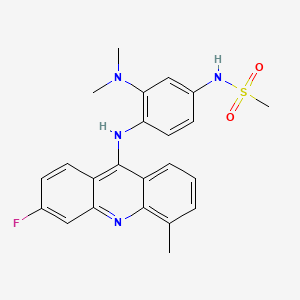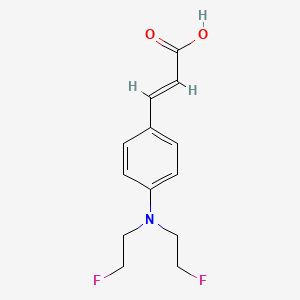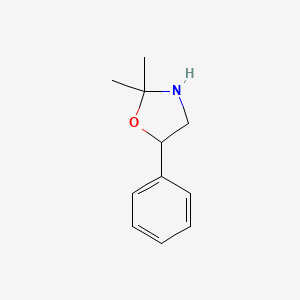![molecular formula C10H10F3NO2S B12836115 s-[3-(Trifluoromethyl)phenyl]cysteine CAS No. 2928-03-2](/img/structure/B12836115.png)
s-[3-(Trifluoromethyl)phenyl]cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-[3-(trifluoromethyl)phenyl]sulfanyl-propanoic acid is a phenylalanine derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid backbone through a sulfanyl linkage. The trifluoromethyl group imparts significant chemical stability and lipophilicity to the molecule, making it a valuable compound in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[3-(trifluoromethyl)phenyl]sulfanyl-propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the trifluoromethylated phenyl ring: This can be achieved through electrophilic aromatic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Introduction of the sulfanyl group: The trifluoromethylated phenyl ring is then reacted with a thiol compound under suitable conditions to introduce the sulfanyl group.
Formation of the propanoic acid backbone: The final step involves coupling the intermediate with a suitable amino acid derivative, such as alanine, under peptide coupling conditions to form the desired product.
Industrial Production Methods
Industrial production of 2-amino-3-[3-(trifluoromethyl)phenyl]sulfanyl-propanoic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-Amino-3-[3-(trifluoromethyl)phenyl]sulfanyl-propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions, although this is less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Partially or fully reduced trifluoromethyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Amino-3-[3-(trifluoromethyl)phenyl]sulfanyl-propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, materials science, and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2-amino-3-[3-(trifluoromethyl)phenyl]sulfanyl-propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. The amino and carboxyl groups facilitate interactions with receptors and enzymes, contributing to the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid: Another phenylalanine derivative with a trifluoromethyl group in a different position.
3-(3-(trifluoromethyl)phenyl)propionic acid: Lacks the amino group but retains the trifluoromethylated phenyl ring and propanoic acid backbone.
4-(trifluoromethyl)-D-phenylalanine: A similar compound with the trifluoromethyl group in the para position.
Uniqueness
2-Amino-3-[3-(trifluoromethyl)phenyl]sulfanyl-propanoic acid is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which impart distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, lipophilicity, and potential for diverse chemical reactions, making it a valuable tool in various research applications.
特性
CAS番号 |
2928-03-2 |
|---|---|
分子式 |
C10H10F3NO2S |
分子量 |
265.25 g/mol |
IUPAC名 |
2-amino-3-[3-(trifluoromethyl)phenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C10H10F3NO2S/c11-10(12,13)6-2-1-3-7(4-6)17-5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) |
InChIキー |
ITDDPZZRKLGDSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)SCC(C(=O)O)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



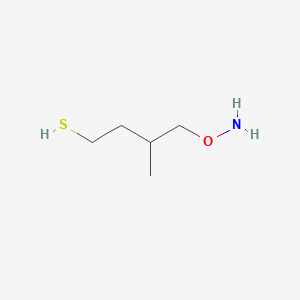
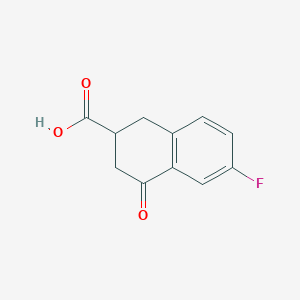
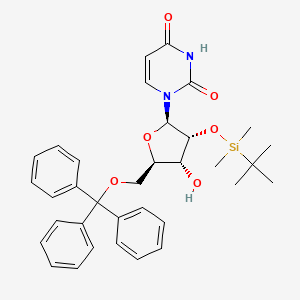
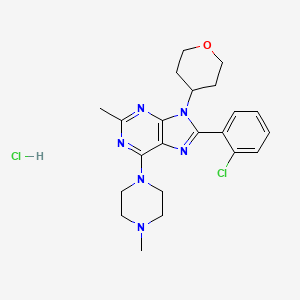
![3-Pyridinecarboxaldehyde, 5-ethenyl-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-](/img/structure/B12836069.png)
![3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12836075.png)
![5-Iodoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12836076.png)
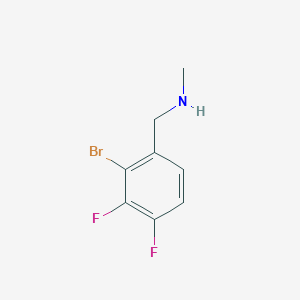
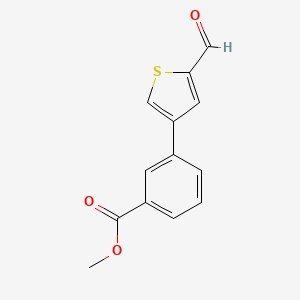
![6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12836089.png)
